molecular formula C12H14N2O B8370322 2-Methyl-5-phenethyl-imidazol-1-ol

2-Methyl-5-phenethyl-imidazol-1-ol

Cat. No.: B8370322
M. Wt: 202.25 g/mol
InChI Key: ZJFWYKVPCMSOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Significance of the Imidazole (B134444) Heterocycle

The history of imidazole dates back to the 19th century, with its first synthesis credited to Heinrich Debus in 1858. nih.gov Initially named glyoxaline, this aromatic heterocycle quickly garnered attention due to its presence in naturally occurring and biologically significant molecules. nih.gov The imidazole moiety is a core component of the essential amino acid histidine, which plays a vital role in enzyme catalysis and biological buffering systems. nih.gov Furthermore, it is found in purines, the building blocks of DNA and RNA, and in the neurotransmitter histamine, which is involved in immune responses and physiological regulation. nih.govmdpi.com This fundamental role in biological systems has historically cemented the imidazole ring as a critical scaffold in chemical and pharmaceutical research. nih.govnih.govnumberanalytics.com

Structural Diversity and Functional Importance of Substituted Imidazoles

The versatility of the imidazole ring allows for a wide range of substitutions at its carbon and nitrogen atoms, leading to a vast library of derivatives with diverse physicochemical properties and biological activities. nih.gov This structural diversity is a key reason for the functional importance of substituted imidazoles. nih.gov By modifying the substituents, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov

Substituted imidazoles are integral to numerous pharmaceuticals, demonstrating a broad spectrum of therapeutic applications. nih.govontosight.ai For instance, they are found in antifungal agents (e.g., miconazole), antihypertensive drugs (e.g., losartan), and anti-ulcer medications (e.g., cimetidine). mdpi.comresearchgate.net The electron-rich nature of the imidazole ring allows it to coordinate with various metal ions, making imidazole derivatives valuable as catalysts and in materials science. lifechemicals.com The ability of the imidazole nitrogen atoms to act as both hydrogen bond donors and acceptors contributes to their effective binding to enzymes and receptors. nih.govresearchgate.net

The functional importance of these derivatives extends to their use as:

Antimicrobial agents: Nitroimidazoles like metronidazole (B1676534) are effective against anaerobic bacteria and protozoa. researchgate.netjocpr.com

Anticancer agents: Some imidazole derivatives have shown potential in cancer therapy by inhibiting key enzymes involved in cell proliferation. nih.gov

Anti-inflammatory agents: Certain substituted imidazoles exhibit anti-inflammatory properties. ontosight.ai

Placement of 2-Methyl-5-phenethyl-imidazol-1-ol within Imidazole Chemistry Literature

A comprehensive review of the existing chemical literature indicates that this compound is a novel or sparsely researched compound. While extensive research exists on various substituted imidazoles, including those with methyl and phenethyl groups at different positions, the specific combination and, crucially, the N-hydroxy (1-ol) substitution in this compound is not widely documented in readily available scientific databases.

The literature heavily focuses on related structures such as:

2-Methyl-5-nitroimidazoles: This class, which includes the well-known drug metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol), has been extensively studied for its antimicrobial properties. researchgate.netjocpr.comgoogle.comresearchgate.net

1-(2-Phenylethyl)-1H-imidazole: This compound and its derivatives have been investigated for their potential as inhibitors of nitric oxide synthase. chemicalbook.com

Other substituted imidazoles: A vast number of imidazoles with various substitutions have been synthesized and evaluated for a wide range of biological activities. nih.govacs.org

The lack of specific literature on this compound suggests it may be a recent subject of synthesis or a candidate for future investigation.

Rationale for Dedicated Academic Investigation of this compound

The rationale for a dedicated academic investigation into this compound stems from the established biological significance of its constituent parts and the unique properties that the N-hydroxy group may confer.

The Imidazole Core: As previously discussed, the imidazole ring is a "privileged scaffold" in medicinal chemistry, known to interact with a multitude of biological targets. nih.gov

The 2-Methyl Group: The presence of a methyl group at the 2-position is a common feature in many bioactive imidazoles, including metronidazole, and can influence the molecule's metabolic stability and binding affinity.

The 5-Phenethyl Group: The phenethyl group introduces a significant lipophilic character to the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The phenethyl moiety is found in various neurologically active compounds.

The 1-Hydroxy (N-hydroxy) Group: The N-hydroxyimidazole moiety is of particular interest. N-hydroxy compounds can act as prodrugs or exhibit unique biological activities themselves. They can also serve as precursors for the generation of nitric oxide (NO), a critical signaling molecule in various physiological processes. The introduction of this group can significantly alter the electronic properties and metabolic fate of the imidazole ring compared to its N-unsubstituted or N-alkylated counterparts.

A dedicated study is warranted to synthesize and characterize this compound and to explore its potential pharmacological activities, which could differ significantly from other known imidazole derivatives due to this specific combination of functional groups.

Current Research Trajectories and Open Questions Pertaining to this compound

Given the limited specific research on this compound, current research trajectories are largely speculative and based on the broader field of imidazole chemistry. Key open questions that future research could address include:

Synthesis: What are the most efficient and scalable synthetic routes to produce this compound with high purity?

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its pKa, solubility, and stability?

Biological Activity: Does this compound exhibit any significant biological activity? Based on its structural motifs, potential areas of investigation include:

Antimicrobial (antibacterial, antifungal) activity.

Anticancer activity.

Neurological activity, given the phenethyl group.

Nitric oxide-donating capabilities due to the N-hydroxy group.

Mechanism of Action: If biological activity is observed, what are the underlying molecular mechanisms?

The exploration of these questions would not only elucidate the specific properties of this compound but also contribute to the broader understanding of structure-activity relationships within the vast family of imidazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-hydroxy-2-methyl-5-(2-phenylethyl)imidazole

InChI

InChI=1S/C12H14N2O/c1-10-13-9-12(14(10)15)8-7-11-5-3-2-4-6-11/h2-6,9,15H,7-8H2,1H3

InChI Key

ZJFWYKVPCMSOPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1O)CCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 5 Phenethyl Imidazol 1 Ol and Analogous Imidazole 1 Ol Frameworks

Foundational Synthetic Routes to the Imidazole (B134444) Core

The imidazole ring is a fundamental structural motif in numerous biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of robust methods for its construction.

Cyclocondensation Reactions for Imidazole Ring Formation

Cyclocondensation reactions represent the most classical and direct approach to forming the imidazole core, typically by combining three or four precursor components that provide the necessary carbon and nitrogen atoms.

One prominent method is the Debus-Radziszewski imidazole synthesis , a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). prepchem.comjocpr.com To construct a 2-methyl-5-phenethylimidazole backbone, this reaction could theoretically employ 1-phenyl-3,4-pentanedione as the dicarbonyl component, acetaldehyde (B116499) as the aldehyde to install the C2-methyl group, and ammonia. The phenethyl group at the C5 position would be derived from the dicarbonyl precursor. The synthesis of the required dicarbonyl, 1-phenyl-1,4-pentanedione, can be achieved through methods like the condensation of acetophenone (B1666503) with ethyl acetate (B1210297). ontosight.aichemicalbook.com

Another powerful approach is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction allows for the one-pot synthesis of 1,4,5-trisubstituted imidazoles from imines generated in situ.

The general scheme for these cyclocondensation reactions involves the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde, followed by oxidation to yield the aromatic imidazole ring. patsnap.com The choice of starting materials directly dictates the substitution pattern of the final product.

Table 1: Comparison of Common Cyclocondensation Reactions for Imidazole Synthesis
Reaction NameKey ReactantsBonds FormedTypical ConditionsAdvantages
Debus-Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, Ammonia(1,2), (3,4), (1,5)Heating in a solvent like acetic acidConvergent, uses simple precursors
Van Leusen SynthesisAldimine, Tosylmethyl isocyanide (TosMIC)(2,3), (4,5), (1,5)Base (e.g., K₂CO₃) in an alcohol solventHigh regioselectivity, mild conditions
Marckwald Synthesisα-Amino ketone, C1 source (e.g., cyanate)(1,2), (3,4)Heating, often with acid or base catalysisGood for specific substitution patterns

Strategies for Regioselective Substitution on the Imidazole Nucleus

An alternative and often more flexible strategy involves the stepwise functionalization of a pre-formed imidazole ring. This approach offers greater control over the placement of substituents. For the synthesis of 2-methyl-5-phenethyl-imidazole, one would start with the commercially available 2-methylimidazole (B133640). rsc.org

The key challenge is the regioselective introduction of the phenethyl group at the C5 position. Direct electrophilic alkylation of imidazoles can be unselective. Therefore, a common strategy involves directed C-H activation or a halogenation-cross-coupling sequence.

C5-Halogenation: The C5 position of the imidazole ring can be selectively halogenated. For instance, 2-methylimidazole can be brominated at the C5 (and C4) position using reagents like N-bromosuccinimide (NBS). Under controlled conditions, selective C5-bromination can be achieved, yielding 5-bromo-2-methylimidazole. researchgate.netnih.gov Transition-metal-free methods using sodium halides and an oxidant like Oxone have also been developed for related heterocycles. rsc.org

With the C5-halogenated intermediate in hand, the phenethyl group can be introduced via a cross-coupling reaction.

Installation of the Phenethyl Substituent at the C5 Position

The introduction of the phenethyl group onto the C5-position of the 2-methylimidazole core is most effectively achieved through modern cross-coupling methodologies, which require specific precursors for both coupling partners.

Precursor Synthesis and Functionalization Strategies

To perform a cross-coupling reaction, the phenethyl group must be converted into a suitable organometallic reagent. Two of the most common and versatile precursors are:

Phenethylmagnesium Bromide: This Grignard reagent is prepared by reacting 2-phenylethyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov The reaction must be performed under strict inert and anhydrous conditions to prevent quenching of the highly basic Grignard reagent.

Phenethylboronic Acid or Esters: For use in Suzuki-Miyaura coupling, a phenethylboron derivative is required. This can be synthesized by reacting phenethylmagnesium bromide with a trialkyl borate (B1201080) (e.g., trimethyl borate), followed by acidic hydrolysis to yield phenethylboronic acid. youtube.comyoutube.com

Coupling Reactions for Phenethyl Group Introduction

With a C5-halogenated 2-methylimidazole and a phenethyl organometallic reagent, a carbon-carbon bond can be formed using a transition-metal catalyst, typically based on palladium or nickel.

Kumada Coupling: This reaction couples the Grignard reagent (phenethylmagnesium bromide) with the aryl halide (5-bromo-2-methylimidazole). The reaction is catalyzed by nickel or palladium complexes, such as Ni(dppe)Cl₂ or Pd(PPh₃)₄. organic-chemistry.orgrhhz.netresearchgate.net This method is advantageous due to the direct use of the Grignard reagent. wikipedia.org

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, pairing the aryl halide with an organoboron compound (phenethylboronic acid). youtube.comyoutube.com The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid. youtube.comyoutube.com The Suzuki coupling is known for its high functional group tolerance and generally mild reaction conditions.

Table 2: Representative Cross-Coupling Reactions for C5-Alkylation
Coupling ReactionOrganometallic ReagentHalide PartnerTypical CatalystKey Features
Kumada CouplingPhenethylmagnesium bromide5-Bromo-2-methylimidazoleNiCl₂(dppe), Pd(PPh₃)₄High reactivity; sensitive to protic groups
Suzuki CouplingPhenethylboronic acid5-Bromo-2-methylimidazolePd(OAc)₂/ligand, Pd(PPh₃)₄High functional group tolerance; stable reagents
Negishi CouplingPhenethylzinc chloride5-Bromo-2-methylimidazolePd(PPh₃)₄High reactivity and selectivity

Formation of the Imidazol-1-ol Moiety at the N1 Position

The final step in the synthesis is the conversion of the N1 nitrogen of the 2-methyl-5-phenethyl-imidazole intermediate into a hydroxyl group (N-oxide tautomer). This transformation is an oxidation reaction. While direct N-hydroxylation of imidazoles can be challenging, several methods have been reported for the N-oxidation of related nitrogen heterocycles.

The oxidation of the pyridine-like nitrogen (N1) of the imidazole ring can be achieved using various oxidizing agents. rsc.org Studies on analogous systems have shown that reagents such as:

Peroxy Acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the N-oxidation of nitrogen-containing heterocycles. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature.

Hydrogen Peroxide: In some cases, hydrogen peroxide, often in the presence of a catalyst or in an acidic medium like acetic acid, can effect N-oxidation. nih.gov

Oxone®: This stable, solid potassium salt (2KHSO₅·KHSO₄·K₂SO₄) is a versatile oxidant that can be used for N-oxidations, often in a buffered or aqueous-organic solvent system. organic-chemistry.org

The synthesis of 1-hydroxyimidazole (B8770565) derivatives has been documented, confirming the viability of this transformation. For example, 1-hydroxy-2-phenyl-1H-imidazole derivatives have been successfully prepared and evaluated for various biological activities, demonstrating that the N1-hydroxy group can be installed on a substituted imidazole core. nih.govnih.gov The reaction likely proceeds via the direct attack of the oxidant on the lone pair of the N1 nitrogen atom. The resulting N-oxide is tautomeric with the N-hydroxy form, with the equilibrium depending on the substitution pattern and solvent.

N-Alkylation Approaches with Hydroxyl-Containing Synthons

N-alkylation of a pre-formed imidazole ring is a common strategy for introducing substituents at the nitrogen atoms. nih.govlookchem.com To generate an imidazole-1-ol structure, this approach would theoretically involve the use of an alkylating agent that delivers a hydroxyl group or a protected equivalent. However, direct N-hydroxylation or N-alkoxylation of imidazoles is less common than C-H functionalization. A more analogous and well-documented process is the N-alkylation of imidazoles with reagents that contain a hydroxyl group as part of the alkyl chain.

A notable example is the synthesis of 2-methyl-5-nitroimidazole-1-ethanol (metronidazole), where 2-methyl-5-nitroimidazole (B138375) is reacted with ethylene (B1197577) oxide. google.com This reaction, typically conducted in a mixed solvent system of formic acid and sulfuric acid, results in the addition of a hydroxyethyl (B10761427) group to the N1 position. google.com The process involves dissolving the starting imidazole in an acidic medium, followed by the addition of the epoxide. google.com This strategy highlights a viable pathway for introducing a hydroxyl-containing substituent, which is a key structural feature of the target compound class.

Another general approach involves the N-alkylation of imidazoles and related heterocycles like benzimidazoles using various alkyl halides in an aqueous micellar medium with a surfactant such as sodium dodecyl sulfate (B86663) (SDS). lookchem.com This method has been shown to be effective for a range of alkylating agents, proceeding at ambient temperature for reactive halides or at 55-60°C for less reactive ones. lookchem.com To synthesize a hydroxyl-containing analog, an alkyl halide bearing a protected or unprotected hydroxyl group would be employed.

The reactivity of dialkyl and alkylene carbonates with imidazoles also provides a route to N-alkyl and N-(hydroxyalkyl)imidazoles in high yields. researchgate.net Specifically, the reaction with alkylene carbonates like ethylene carbonate can introduce a hydroxyethyl group onto the imidazole nitrogen. researchgate.net

Table 1: Comparison of N-Alkylation Methods for Imidazoles

Alkylating AgentCatalyst/MediumKey FeaturesRef
Ethylene OxideFormic Acid/Sulfuric AcidDirect introduction of a 2-hydroxyethyl group. google.com
Alkyl HalidesSDS/Aqueous NaOHEnvironmentally benign; works for various imidazoles. lookchem.com
Alkylene CarbonatesVarious Solvents (e.g., Diglyme)High yields for N-(hydroxyalkyl)imidazoles. researchgate.net

Ring Closure Methodologies Incorporating the N1-Oxygen Linkage

Synthesizing the imidazole ring de novo offers the advantage of building the desired substitution pattern directly. For imidazole-1-ol frameworks, this requires cyclization methods that form the N1-O bond as part of the ring-forming sequence. While literature specifically detailing the synthesis of 2-Methyl-5-phenethyl-imidazol-1-ol via ring closure is scarce, general principles of imidazole synthesis can be adapted.

The Debus synthesis, first reported in 1858, uses glyoxal, formaldehyde, and ammonia to produce imidazole. nih.gov Variations of this method, which can create C-substituted imidazoles, could potentially be modified to use a hydroxylamine (B1172632) derivative in place of ammonia to install the N1-hydroxyl group directly during cyclization. nih.gov

Another versatile approach is the multicomponent reaction (MCR), which allows for the construction of highly substituted imidazoles in a single step. rsc.orgorganic-chemistry.org For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate can yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org To generate an N-hydroxyimidazole, one could envision replacing the primary amine with an appropriate N-alkyl or N-aryl hydroxylamine. The success of such a strategy would depend on the nucleophilicity and compatibility of the hydroxylamine under the reaction conditions.

Introduction and Retention of the Methyl Group at the C2 Position

The methyl group at the C2 position of the imidazole ring is a key structural feature. Its introduction can be achieved either by using a starting material that already contains this group or by functionalizing the C2 position of a pre-formed imidazole ring.

The C2-proton of the imidazolium (B1220033) ring is known to be relatively acidic, which can facilitate its deprotonation and subsequent reaction with an electrophile. researchgate.net However, direct C2-alkylation is often challenging. More commonly, the methyl group is incorporated during the ring synthesis. For example, in the Debus synthesis, if acetaldehyde is used instead of formaldehyde, a methyl group can be introduced at the C2 position.

In syntheses starting from amidines, the choice of amidine dictates the C2 substituent. Using acetamidine (B91507) in a condensation reaction with an α-haloketone would directly yield a 2-methylimidazole derivative.

For pre-formed imidazoles, regioselective C-H functionalization is a powerful tool. While the C5 position is generally more reactive towards electrophilic substitution, specific catalytic systems have been developed for C2-arylation. nih.gov These methods often rely on palladium catalysis and can be directed by the choice of base and solvent. For instance, using a strong base like sodium tert-butoxide in a nonpolar solvent can favor C2-arylation. nih.gov While these methods are demonstrated for arylation, similar principles could be explored for methylation. It is often necessary to protect the N1 position, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to control the regioselectivity of C-H functionalization reactions. nih.gov

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry offers a range of technologies to improve the efficiency, selectivity, and environmental footprint of imidazole synthesis. These include advanced catalytic systems, non-classical activation methods, and high-throughput platforms.

Utilization of Catalytic Systems in Imidazole Synthesis

Catalysis is central to many modern imidazole syntheses, enabling reactions under milder conditions with higher selectivity. rsc.orgrsc.org Multicomponent reactions, in particular, benefit significantly from catalysis.

Lewis and Brønsted Acids: Catalysts such as fluoroboric acid (HBF₄) and its salts like Zn(BF₄)₂ and LiBF₄ have been shown to be effective for both three-component and four-component syntheses of substituted imidazoles. rsc.org A solid-supported catalyst, HBF₄–SiO₂, is particularly noteworthy as it is recyclable and highly efficient. rsc.org

Transition Metal Catalysts: Copper catalysts are widely used for various imidazole syntheses. For example, copper(II) acetate (Cu(OAc)₂) can catalyze the reaction of N-alkyl enamines to form highly substituted imidazoles. organic-chemistry.org Copper salts also facilitate [3+2] cycloaddition reactions to produce multisubstituted imidazoles using oxygen as a benign oxidant. organic-chemistry.org Rhodium(II) catalysts can convert 1-sulfonyl triazoles and nitriles into imidazoles. organic-chemistry.org Ruthenium catalysts have been employed in "borrowing hydrogen" processes, where alcohols are temporarily oxidized to aldehydes in situ for use in imidazole synthesis. rsc.org

Table 2: Selected Catalytic Systems for Imidazole Synthesis

CatalystReaction TypeKey AdvantagesRef
HBF₄–SiO₂Multicomponent ReactionRecyclable, high efficiency for tri- and tetrasubstituted imidazoles. rsc.org
Cu(OAc)₂Domino Azidation/AminationEfficient for preparing highly substituted imidazoles from enamines. organic-chemistry.org
Diruthenium(II) complexesBorrowing Hydrogen ProtocolUses alcohols as aldehyde precursors under aerobic conditions. rsc.org
Fe₃O₄@SiO₂/BNCMulticomponent CondensationHeterogeneous, reusable catalyst for tetrasubstituted imidazoles. nih.gov

Non-Classical Activation Methods (e.g., Microwave Irradiation, Continuous Flow)

Non-classical activation methods offer significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced energy efficiency.

Microwave Irradiation: Microwave-assisted synthesis has been successfully applied to produce a wide range of imidazole derivatives. acs.org The rapid, direct heating of the reaction mixture can lead to faster reactions and cleaner product formation. For example, the synthesis of imidazo[1,2-a]pyrimidine-containing imidazole derivatives has been achieved in moderate to good yields (46-80%) using microwave irradiation in ethanol (B145695), a green solvent. nih.gov This method is often employed in one-pot multicomponent reactions, further enhancing its efficiency. nih.gov

Continuous Flow Synthesis: Continuous flow microreactors provide excellent control over reaction parameters such as temperature and pressure, leading to high yields and purity. acs.org The synthesis of 2,4,5-trisubstituted imidazoles has been demonstrated in a continuous flow system, achieving high yields in as little as two minutes under superheated conditions. acs.org This technology is highly scalable and can be integrated with in-line purification techniques, such as microfluidic liquid-liquid extraction, to deliver pure compounds directly from the reactor system. nih.gov

High-Throughput Synthesis Platforms for Analog Library Generation

High-throughput experimentation (HTE) platforms are instrumental in accelerating the discovery of new compounds and the optimization of reaction conditions. nih.gov These systems use automated, parallel synthesis in formats like 96-well plates to rapidly generate large libraries of analogs. acs.org

While a specific HTE protocol for this compound is not described, the principles are broadly applicable. For instance, a high-throughput approach was used to synthesize 25 different zeolitic imidazolate frameworks (ZIFs) from 9600 microreactions, demonstrating the power of this technique to explore a wide chemical space efficiently. nih.govresearchgate.net Similarly, HTE has been used to screen for new dearomative cycloaddition reactions of various heterocycles, including imidazoles, by testing numerous combinations of substrates and catalysts in parallel. acs.orgacs.org Such a platform could be readily adapted to explore the synthesis of a library of this compound analogs by varying the aldehyde, diketone, and amine/hydroxylamine components in a multicomponent reaction setup.

Green Chemistry Principles in the Synthesis of Imidazole Derivatives

The development of environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For the synthesis of imidazole derivatives, a class of compounds with significant pharmaceutical and material science applications, the adoption of green chemistry principles has been a major focus. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. asianpubs.orgasianpubs.org Key strategies in the green synthesis of imidazoles include the use of alternative energy sources like microwave and ultrasound irradiation, solvent-free reaction conditions, and the application of eco-friendly catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including imidazoles. nih.gov This technique offers several advantages over conventional heating methods, such as significantly shorter reaction times, higher product yields, and often, cleaner reaction profiles with fewer by-products. nih.govniscpr.res.intandfonline.com

In a comparative study, the synthesis of aryl imidazoles was achieved through a one-pot multicomponent reaction involving the condensation of a primary amine with an aldehyde to form a Schiff base, followed by treatment with ammonium acetate and benzil. niscpr.res.in When conducted under microwave irradiation in solvent-free conditions using silica (B1680970) gel as a solid support, the reactions were completed in minutes, compared to hours required for conventional heating methods, with a notable increase in yield. niscpr.res.in

The table below illustrates the comparison between microwave-assisted and conventional methods for the synthesis of select imidazole derivatives.

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of Imidazole Derivatives. niscpr.res.in

Similarly, a microwave-assisted, solvent-free approach for the ring-opening of phenyl glycidyl (B131873) ether with various imidazoles has been described. nih.gov This method rapidly generated the desired adducts in competitive yields compared to traditional heating, highlighting the efficiency of microwave irradiation in reducing reaction times and energy consumption. nih.gov

Ultrasound-Assisted Synthesis

A study on the synthesis of hybrid quinoline-imidazole derivatives demonstrated the significant advantages of using ultrasound. rsc.orgnih.gov The N-alkylation of the imidazole ring, a key step in the synthesis, was dramatically accelerated, with reaction times decreasing from 48-96 hours under conventional heating to just 1-2 hours with ultrasound irradiation. rsc.orgnih.gov This was accompanied by a slight increase in product yields. rsc.org

The Debus-Radziszewski reaction, a classic method for imidazole synthesis, has also been successfully adapted to ultrasound conditions. mdpi.comwikipedia.org The condensation of phenylglyoxal (B86788) monohydrate, an aldehyde, and ammonium acetate under ultrasound irradiation proceeded rapidly and without the need for a catalyst or solid support, offering a milder and more environmentally friendly pathway to 2-aryl-4-phenyl-1H-imidazoles. mdpi.com

The following table presents data on the ultrasound-assisted synthesis of various imidazole derivatives, showcasing the improved yields and reduced reaction times.

Table 2: Ultrasound-Assisted Synthesis of Imidazole Derivatives. mdpi.com

Solvent-Free Synthesis

The elimination of volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. asianpubs.orgresearchgate.net Solvent-free, or solid-state, reactions offer a cleaner alternative by conducting the reaction with only the reactants and a catalyst. asianpubs.orgnih.govrsc.org

One-pot, solvent-free procedures have been developed for the synthesis of various imidazole derivatives. asianpubs.orgresearchgate.net For instance, the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles from an aromatic aldehyde, benzil, and ammonium acetate can be efficiently carried out under solvent-free conditions, often with high yields and easy product isolation. asianpubs.orgresearchgate.net These methods are not only environmentally friendly but also offer advantages in terms of simplicity and cost-effectiveness. researchgate.net

The use of solid supports, such as silica gel, in conjunction with solvent-free conditions can further enhance reaction efficiency by providing a surface for the reaction to occur and potentially acting as a catalyst. niscpr.res.in

Green Catalysts and Solvents

The use of non-toxic, recyclable, and readily available catalysts and solvents is another important aspect of green imidazole synthesis. researchgate.netijpsr.com

Natural Organic Acids and Bio-catalysts: Researchers have explored the use of naturally occurring acids, such as tartaric acid and lactic acid, as promoters for imidazole synthesis. asianpubs.orgresearchgate.net These acids are biodegradable and environmentally benign. Lemon juice, containing citric acid, has also been successfully employed as a bio-catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering a low-cost and eco-friendly catalytic system. researchgate.net

Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature and are considered potential green solvents due to their low vapor pressure, thermal stability, and recyclability. acs.orgtandfonline.com They have been used as both solvents and catalysts in the synthesis of imidazoles and imidazolium salts. acs.orgrsc.orghgxx.orgnih.gov For example, the ionic liquid [Et3NH][HSO4] has been used as a catalyst for the solvent-free synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov The synthesis of unsubstituted imidazoles has been demonstrated in water at ambient conditions using a commercially available lipase (B570770) enzyme as a catalyst. nih.gov This approach offers mild and selective reaction conditions.

The following table summarizes various green catalysts and solvents used in the synthesis of imidazole derivatives.

Table 3: Green Catalysts and Solvents in Imidazole Synthesis.

Chemical Reactivity and Derivatization Strategies for 2 Methyl 5 Phenethyl Imidazol 1 Ol

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle that exhibits a rich and complex reactivity profile. It is generally electron-rich and thus highly susceptible to electrophilic attack, while nucleophilic substitution is less common unless the ring is appropriately activated. globalresearchonline.netnih.gov

Susceptibility to Electrophilic Attack (e.g., at C4, C5, C2)

The imidazole ring is inherently reactive towards electrophiles due to its π-excessive nature. globalresearchonline.net Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur at the C4 or C5 positions, which possess the highest electron density. nih.govuobabylon.edu.iq The intermediate formed by attack at these positions is more stable than the one formed by attack at C2. uobabylon.edu.iq

For 2-Methyl-5-phenethyl-imidazol-1-ol, the substitution pattern significantly directs the outcome of electrophilic substitution:

C5 Position: This position is occupied by the phenethyl group, effectively blocking it from electrophilic attack.

C2 Position: Electrophilic attack at C2 is generally disfavored due to the electron-withdrawing inductive effect of the two adjacent nitrogen atoms, which destabilizes the resulting cationic intermediate (arenium ion). uobabylon.edu.iq

C4 Position: This position remains the most probable site for electrophilic attack. The combined electron-donating effects of the 2-methyl group and the N1-hydroxyl group (via resonance) further enhance the electron density at C4, making it the primary target for electrophiles.

While specific studies on this compound are not prevalent, analogous reactions on substituted imidazoles, such as nitration with nitric and sulfuric acid or bromination with bromine in a suitable solvent, would be expected to yield the corresponding 4-substituted derivative. uobabylon.edu.iq

Pathways for Nucleophilic Attack (e.g., at C2)

Nucleophilic substitution on an unactivated imidazole ring is generally a difficult process. globalresearchonline.net However, the C2 position is the most susceptible to nucleophilic attack due to its electron-deficient character, being situated between two electronegative nitrogen atoms. nih.govaskfilo.com This makes the proton at C2 the most acidic on the imidazole ring. nih.gov

For a nucleophilic substitution reaction to occur at C2, a good leaving group would typically need to be present at that position. Direct nucleophilic attack on the C2-H bond is rare and requires strong nucleophiles and harsh conditions. The presence of electron-donating groups, such as the 2-methyl and 5-phenethyl groups in the target molecule, would further decrease the ring's susceptibility to nucleophilic attack by increasing electron density. askfilo.com Therefore, derivatization via nucleophilic attack on the imidazole ring of this compound is considered a less favorable strategy compared to electrophilic substitution.

Influence of Substituents on Ring Reactivity

The reactivity of the imidazole core in this compound is a composite of the electronic and steric effects of its substituents:

C2-Methyl Group: As an alkyl group, it is a weak electron-donating group through an inductive effect, slightly increasing the electron density of the ring and enhancing its reactivity toward electrophiles.

C5-Phenethyl Group: This group consists of a sterically bulky ethyl chain linked to a phenyl ring. Its primary influence is steric, blocking the C5 position. Electronically, the alkyl chain is weakly electron-donating.

Collectively, the substituents render the C4 position the most activated and accessible site for electrophilic substitution, while sterically hindering the C5 position and electronically disfavoring nucleophilic attack on the ring.

Chemical Transformations of the N1-Hydroxyl Group

The N1-hydroxyl group is a key functional handle for the derivatization of this compound, allowing for a range of chemical transformations.

Oxidation and Reduction Chemistry of the N1-Hydroxyl

The N-hydroxy functionality can undergo both oxidation and reduction, leading to different classes of imidazole derivatives.

Oxidation: Oxidation of 1-hydroxyimidazoles can lead to the formation of stable nitroxide radicals, particularly if the molecule also contains other stabilising groups like sterically hindered phenols. nih.gov The N-hydroxy group can be oxidized to a nitroxide radical, which is a key reactive intermediate.

Reduction: The N1-hydroxyl group can be reduced to the corresponding N-H imidazole. The reduction of 2-nitroimidazoles is known to proceed through an unstable 2-hydroxylaminoimidazole intermediate, which suggests that the N-OH bond can be cleaved under reducing conditions. nih.gov Standard catalytic hydrogenation (e.g., H₂, Pd/C) or deoxygenation methods could likely be employed to convert this compound into 2-Methyl-5-phenethyl-1H-imidazole.

Esterification and Etherification Reactions of the Hydroxyl Moiety

The hydroxyl group at the N1 position behaves chemically like an alcohol and can be readily converted into esters and ethers, providing a versatile route for modifying the compound's properties. researchgate.net

Esterification: 1-Hydroxyimidazoles react with acid chlorides or acid anhydrides, often in the presence of a base like pyridine, to form the corresponding N-esters. youtube.comlibretexts.org This reaction provides a straightforward method to introduce a wide variety of acyl groups.

Etherification: The synthesis of N-alkoxyimidazoles is achieved through the Williamson ether synthesis, where the N-hydroxyimidazole is deprotonated with a base (e.g., potassium carbonate) and then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govyoutube.com Studies have shown this reaction to be selective for O-alkylation over N-alkylation of the N3-nitrogen. nih.gov

The following table summarizes representative derivatization reactions of the N1-hydroxyl group based on known chemistry of 1-hydroxyimidazoles.

Reaction TypeReagents & ConditionsProduct TypeReference Example
EsterificationAcid Chloride (e.g., Benzoyl Chloride), Pyridine1-AcyloxyimidazoleFormation of esters from alcohols and acid chlorides is a standard procedure. youtube.comlibretexts.org
Etherification (Methylation)Methyl Iodide, K₂CO₃, DMF1-MethoxyimidazoleMethylation of 1-hydroxyimidazoles proceeds selectively as an O-methylation. nih.gov
Etherification (Benzylation)Benzyl Bromide, K₂CO₃, KI, Acetonitrile1-BenzyloxyimidazoleAlkylation with benzyl halides leads to benzyloxyimidazoles. nih.gov

Reactions Involving Protonation/Deprotonation of the N1-Hydroxyl Group

The N1-hydroxyl group of this compound is a key functional group that governs its acidic and basic properties. This group can undergo both protonation and deprotonation, influencing the molecule's reactivity and potential interactions.

1-hydroxyimidazoles can exist in two tautomeric forms: the N-hydroxy and the N-oxide form. The predominant form is influenced by factors that affect the molecule's ability to form hydrogen bonds. researchgate.net Quantum-chemical calculations have shown that for some 2-aryl-1-hydroxyimidazoles, the N-hydroxy tautomer is the more stable form in both the gaseous phase and in solution. nih.govrsc.org The presence of an N-O single bond is often considered a structural concern in drug design due to the potential for forming reactive metabolites. nih.gov However, this reactivity is less of a concern when the nitrogen atom is part of an aromatic heterocyclic ring. nih.gov

The N1-hydroxyl group's ability to be deprotonated makes the oxygen atom a potential nucleophile. This nucleophilicity can be utilized in various reactions, such as alkylation and acylation, to introduce different functional groups onto the oxygen atom.

Reactivity of the Phenethyl Side Chain

The phenethyl side chain of this compound offers additional sites for chemical modification. The reactivity of this side chain is primarily centered on the benzylic carbon and the aromatic ring.

Strong oxidizing agents can oxidize the benzylic carbon of an alkyl group attached to an aromatic ring to a carboxylic acid. libretexts.orglibretexts.org This reaction requires the presence of a hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org The stability of the intermediate formed by breaking the C-H bond at the benzylic position is enhanced by resonance with the aromatic ring, explaining the specificity of this reaction. libretexts.orglibretexts.org

The aromatic ring of the phenethyl group can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org These reactions allow for the introduction of various substituents onto the aromatic ring, further diversifying the structure of the parent molecule. However, the presence of certain substituents on the aromatic ring can affect the outcome of these reactions. For instance, strongly deactivating groups can prevent the Friedel-Crafts reaction from occurring. libretexts.orglibretexts.org

Derivatization Techniques for Enhanced Research Utility

Derivatization is a crucial process for modifying the properties of a molecule to enhance its utility in various research applications, such as improving analytical detection or altering its biological activity. elsevierpure.com For this compound, several derivatization strategies can be employed, targeting both the N1-hydroxyl group and the phenethyl side chain.

Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis. elsevierpure.comphenomenex.blogyoutube.com This method involves replacing the active hydrogen of a polar functional group, such as the N1-hydroxyl group, with a trimethylsilyl (B98337) (TMS) group. phenomenex.blogresearchgate.net The resulting TMS derivative is less polar and has a lower boiling point, making it more amenable to GC analysis. phenomenex.blog

Several silylating reagents are available, with N-trimethylsilylimidazole (TMSI) being particularly effective for targeting hydroxyl groups. phenomenex.blog The choice of reagent can also allow for selective derivatization. For example, it is possible to discriminate between phenolic and alcoholic hydroxyl groups based on the silylating agent used. nih.gov

Table 1: Common Silylating Reagents and Their Applications

Reagent Abbreviation Targeted Functional Groups Notes
N-trimethylsilylimidazole TMSI Hydroxyls, Carboxylic Acids, Phenols, Thiols Imidazole leaving group scavenges the active hydrogen. phenomenex.blog
N,O-Bis(trimethylsilyl)acetamide BSA Amines, Amides, Amino Acids (in addition to TMSI targets) Features a stronger leaving group than TMSI. phenomenex.blog
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Amines, Amides, Amino Acids (in addition to TMSI targets) Features a stronger leaving group than TMSI. phenomenex.blog

Alkylation and acylation are fundamental reactions for modifying the structure of this compound at both the N1-hydroxyl group and the phenethyl side chain. researchgate.netyoutube.com

O-Alkylation and O-Acylation: The N1-hydroxyl group can be alkylated or acylated to introduce a variety of substituents. researchgate.netorganic-chemistry.org Alkylation typically proceeds selectively at the hydroxyl group, forming N-alkoxy derivatives. researchgate.net Acylation can be achieved using acyl halides or acid anhydrides in the presence of a catalyst. masterorganicchemistry.comlibretexts.org These modifications can significantly alter the molecule's physicochemical properties and biological activity.

Friedel-Crafts Alkylation and Acylation: The aromatic ring of the phenethyl side chain can be functionalized using Friedel-Crafts reactions. youtube.commasterorganicchemistry.comlibretexts.org Alkylation introduces an alkyl group, while acylation introduces an acyl group. libretexts.org Friedel-Crafts acylation is often preferred as it avoids the polyalkylation and carbocation rearrangement issues that can occur with Friedel-Crafts alkylation. libretexts.orglibretexts.org The resulting acyl group can then be reduced to an alkyl group if desired. libretexts.org

Table 2: Comparison of Friedel-Crafts Alkylation and Acylation

Feature Friedel-Crafts Alkylation Friedel-Crafts Acylation
Electrophile Carbocation Acylium ion masterorganicchemistry.com
Catalyst Lewis acid (e.g., AlCl₃) masterorganicchemistry.com Lewis acid (e.g., AlCl₃) masterorganicchemistry.com
Substrate Limitations Fails with strongly deactivated rings and certain amine substituents. libretexts.orglibretexts.org Fails with strongly deactivated rings and certain amine substituents. libretexts.orglibretexts.org
Rearrangements Carbocation rearrangements are common. masterorganicchemistry.com No rearrangements of the acylium ion. masterorganicchemistry.com

| Poly-substitution | Polyalkylation is a common side reaction. libretexts.orglibretexts.org | The deactivating acyl group prevents further acylation. libretexts.orglibretexts.org |

Introducing reporter groups, such as fluorescent tags or biotin, can be invaluable for studying the localization, trafficking, and interactions of this compound in biological systems. These groups can be attached through various chemical strategies, often by linking them to the N1-hydroxyl group or the phenethyl side chain.

Functional handles can be introduced through the derivatization techniques mentioned above. For example, an amino or carboxyl group can be introduced onto the phenethyl ring, which can then be used to couple a reporter molecule using standard bioconjugation chemistries.

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a different one while maintaining its biological activity. nih.govresearchgate.net This approach is used to explore new chemical space, improve properties like synthetic accessibility and patentability, and identify novel analogs. nih.govresearchgate.net

For this compound, the imidazole-1-ol core could be replaced with other five- or six-membered heterocyclic rings that can mimic its spatial and electronic features. nih.gov Bioisosteric replacement, a related concept, involves swapping functional groups with others that have similar physicochemical or biological properties. nih.govresearchgate.netnih.gov For instance, the phenethyl side chain could be replaced with other aromatic or heteroaromatic groups to explore structure-activity relationships.

These strategies, often guided by computational modeling, can lead to the design of new analogs of this compound with potentially improved characteristics.

Theoretical and Computational Studies of 2 Methyl 5 Phenethyl Imidazol 1 Ol

Quantum Chemical Calculations for Molecular Electronic Structure

Quantum chemical calculations are a fundamental tool for elucidating the electronic structure and predicting the properties of molecules. These computational methods would be essential for a detailed understanding of 2-Methyl-5-phenethyl-imidazol-1-ol.

Density Functional Theory (DFT) Investigations of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p) or 6-31G(d,p), would be employed to determine its optimized molecular geometry in the ground state. nih.govresearchgate.net This analysis would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's structure. Such studies on other imidazole (B134444) derivatives have shown that DFT methods can provide results that correlate well with experimental data from techniques like X-ray crystallography. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a method for studying charge delocalization and intermolecular and intramolecular bonding. acadpubl.eursc.org For this compound, an NBO analysis would reveal the nature and magnitude of hyperconjugative interactions, which are key to molecular stability. acadpubl.eu This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energies associated with these interactions, such as those between lone pair orbitals (n) and antibonding orbitals (π* or σ*), would be quantified. acadpubl.eu This analysis also provides a detailed picture of the distribution of electron density and the resulting atomic charges.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. youtube.com An FMO analysis of this compound would calculate the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This analysis calculates the energies of electronic transitions from the ground state to various excited states. The results are used to predict the molecule's UV-Vis absorption spectrum, including the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. epstem.net For this compound, the MEP surface would be mapped onto the electron density surface. Different colors would represent varying electrostatic potentials, with red typically indicating regions of negative potential (rich in electrons and susceptible to electrophilic attack) and blue indicating areas of positive potential (electron-poor and prone to nucleophilic attack).

Gauge Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. epstem.net By performing GIAO calculations, typically using DFT, the theoretical ¹H and ¹³C NMR chemical shifts for this compound could be determined. epstem.net These predicted values can then be compared with experimental NMR data to aid in the structural elucidation and confirmation of the compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational changes and interactions of a molecule, such as this compound, within its environment.

The conformational dynamics of a molecule dictate its three-dimensional structure and, consequently, its biological activity. For imidazole derivatives, MD simulations have been instrumental in exploring their conformational landscape. For instance, studies on imidazole-alanine have shown that the molecule can adopt various conformations, and the preference for a particular conformation is influenced by its environment. nih.gov The presence of different tautomers, which is a characteristic of the imidazole ring, further diversifies the possible conformations. nih.gov

The surrounding solvent plays a critical role in the behavior of a molecule. Computational studies on imidazole derivatives have demonstrated that solvent polarity can significantly alter conformational preferences. nih.gov For example, the conformational equilibrium of imidazole-alanine shifts when moving from a less polar solvent like chloroform (B151607) to a highly polar solvent like water. nih.gov

MD simulations in explicit solvent environments, such as water or dimethyl sulfoxide (B87167) (DMSO), are used to calculate properties like solvation energy, which indicates how favorably a molecule interacts with the solvent. tandfonline.com For this compound, the interplay between the hydrophobic phenethyl group and the more polar methyl-imidazol-1-ol moiety would be significantly influenced by the solvent. In an aqueous environment, the molecule would likely adopt a conformation that minimizes the exposure of the hydrophobic part to water, which could have implications for its solubility and interaction with biological membranes or protein binding pockets.

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods are invaluable in elucidating these relationships and guiding the design of more potent and selective molecules. scielo.brnih.govnih.govresearchgate.netchemijournal.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This method is widely used to screen virtual libraries of compounds and to understand the binding mechanism of potential drugs. For imidazole derivatives, docking studies have been performed against a wide range of biological targets, including protein kinases like EGFR and KDR, which are implicated in cancer, and the main protease of SARS-CoV-2. mdpi.comresearchgate.netnih.govjchr.orgnih.govnih.govbioinformation.netresearchgate.netnih.govnih.gov

These studies typically report a binding affinity or score, which estimates the strength of the interaction. The lower the binding energy, the more favorable the interaction. For this compound, docking studies would be the first step in identifying potential protein targets and predicting its binding orientation and affinity.

Table 1: Molecular Docking Results for Selected Imidazole Derivatives

Imidazole DerivativeTarget ProteinBinding Affinity/Score (kcal/mol)Reference
Imidazolyl–methanone C10SARS-CoV-2 Mpro-9.2 mdpi.com
Pyridyl–imidazole C5SARS-CoV-2 Mpro-8.3 mdpi.com
Thiophenyl–imidazole C1SARS-CoV-2 Mpro-8.2 mdpi.com
Quinoline–imidazole C14SARS-CoV-2 Mpro-7.7 mdpi.com
2-PhenylbenzimidazoleProtein Kinase (CDK4/CycD1)-8.2 nih.gov

SAR studies on various classes of imidazole derivatives have highlighted key molecular features that govern their interaction with biological targets. The concept of a pharmacophore, which is the three-dimensional arrangement of essential features for biological activity, is central to this analysis. nih.govnih.govdovepress.comfrontiersin.org

For imidazole-based inhibitors of protein kinases, several structural elements have been identified as crucial:

The Imidazole Core: The nitrogen atoms of the imidazole ring are often involved in critical hydrogen bonding interactions with the protein backbone. chemijournal.comnih.gov For example, in certain EGFR inhibitors, the N3 atom of the imidazole ring forms a key hydrogen bond with the side chain of a lysine (B10760008) residue (K745). nih.gov

Substituents on the Imidazole Ring: The nature and position of substituents significantly impact activity. In a series of imidazopyridine antagonists, the presence of a 2-methyl group was found to be important for potency. scielo.br

Aryl Moieties: The type of aromatic group attached to the imidazole core influences both potency and selectivity. Studies have shown that diverse aryl groups like fluorenyl, benzo[b]thienyl, and benzofuranyl can yield highly active anticonvulsant compounds. nih.gov

For this compound, the 2-methyl group, the 5-phenethyl group, and the 1-hydroxyl group would all be expected to contribute to its binding profile and selectivity for specific targets.

Molecular docking and MD simulations provide detailed pictures of the binding modes of imidazole derivatives. These models reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For instance, docking studies of imidazole derivatives into the active site of the SARS-CoV-2 main protease predicted key hydrogen bonding interactions with residues like Histidine 41 and Cysteine 145. mdpi.com In the case of trisubstituted imidazole inhibitors of EGFR, in addition to the hydrogen bond with Lysine 745, intramolecular hydrogen bonds have also been observed, which help to lock the molecule in a bioactive conformation. nih.gov The binding energy is a quantitative measure of the stability of these interactions.

The predicted binding mode of this compound would likely involve the imidazole core making key polar contacts, while the phenethyl group engages in hydrophobic or π-π stacking interactions within a corresponding pocket of the target protein.

Table 2: Predicted Binding Interactions and Energies for Selected Imidazole Derivatives

Imidazole DerivativeTarget ProteinKey Interacting ResiduesInteraction TypesInteraction Energy (kcal/mol)Reference
Trisubstituted Imidazole Inhibitor 1EGFR Kinase DomainK745Hydrogen BondNot Specified nih.gov
Imidazolyl–methanone C10SARS-CoV-2 MproHIS A:41, CYS A:145Hydrogen Bond-9.2 mdpi.com
Erlotinib (contains quinazoline (B50416) core)EGFR Tyrosine KinaseNot SpecifiedNot Specified-9.3 to -10.7 nih.gov
Osimertinib (contains pyrimidine (B1678525) core)EGFR Tyrosine KinaseNot SpecifiedNot Specified-6.2 to -8.7 nih.gov

Mechanistic Insights Derived from Computational Chemistry

Adsorption and Surface Interaction Studies

Further research and publication in peer-reviewed scientific journals are required to provide the data necessary to fulfill the requested article sections.

Spectroscopic Characterization Methodologies in the Academic Study of 2 Methyl 5 Phenethyl Imidazol 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule such as 2-Methyl-5-phenethyl-imidazol-1-ol, a combination of one-dimensional and multidimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl, phenethyl, and imidazole (B134444) groups.

The protons of the phenethyl group would likely appear as two triplets in the aliphatic region of the spectrum, corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-). The protons on the phenyl ring would typically resonate in the aromatic region (around 7.2 ppm). The methyl group attached to the imidazole ring would produce a singlet, likely in the upfield region. The single proton on the imidazole ring would also give rise to a singlet in the aromatic region. The hydroxyl proton on the imidazole nitrogen would be expected to show a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Imidazole-H 6.8 - 7.5 Singlet 1H
Phenyl-H 7.1 - 7.4 Multiplet 5H
Phenethyl-CH₂- 2.7 - 3.0 Triplet 2H
Phenethyl-CH₂- 2.9 - 3.2 Triplet 2H
Methyl-H 2.2 - 2.5 Singlet 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would display signals for each unique carbon atom.

The carbon atoms of the phenyl group would be expected to appear in the aromatic region (120-140 ppm). The two methylene carbons of the phenethyl group would resonate in the aliphatic region. The methyl carbon would be found at a higher field. The carbons of the imidazole ring would have characteristic shifts, with the carbon bearing the methyl group and the carbon attached to the phenethyl group having distinct resonances. The presence of the N-hydroxy group would also influence the chemical shifts of the imidazole ring carbons.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
Imidazole C=N 140 - 150
Imidazole C-N 115 - 130
Imidazole C-C 120 - 135
Phenyl C (quaternary) 138 - 142
Phenyl C-H 125 - 130
Phenethyl-CH₂ 30 - 40
Phenethyl-CH₂ 25 - 35

Advanced Multidimensional NMR Techniques for Complex Structure Assignment

For a definitive structural assignment and to resolve any ambiguities from one-dimensional spectra, advanced multidimensional NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity of the phenethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the point of attachment of the phenethyl group to the imidazole ring and for assigning quaternary carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups. nih.gov In this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the N-hydroxy group. libretexts.org The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching vibration of the imidazole ring would likely be observed in the range of 1500-1650 cm⁻¹. The C=C stretching vibrations of the phenyl and imidazole rings would also fall in this region. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of bands that is unique to the molecule. nih.gov

Expected FT-IR Data for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-OH 3200 - 3600 (broad) Stretching
Aromatic C-H 3000 - 3100 Stretching
Aliphatic C-H 2850 - 2960 Stretching
C=N (Imidazole) 1500 - 1650 Stretching
C=C (Aromatic/Imidazole) 1450 - 1600 Stretching
C-N 1250 - 1350 Stretching

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structural features through the analysis of fragment ions. Both electrospray ionization (ESI-MS) and electron ionization (EI-MS) are valuable techniques in the characterization of imidazole-containing molecules.

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing for the determination of the molecular mass with minimal fragmentation. In the context of this compound, ESI-MS would be employed to confirm the molecular weight of the compound. The expected protonated molecule [M+H]⁺ would be observed, providing a precise mass that can be used to corroborate the elemental composition.

While direct ESI-MS data for this compound is not widely published, studies on related imidazole derivatives offer insights into its likely fragmentation behavior under tandem mass spectrometry (MS/MS) conditions. For instance, the fragmentation of similar heterocyclic systems often involves the cleavage of bonds adjacent to the imidazole ring and within the side chains. The phenethyl group may undergo benzylic cleavage, leading to characteristic fragment ions.

Technique Application Expected Observations for this compound
ESI-MSMolecular Weight DeterminationObservation of the protonated molecule [M+H]⁺.
ESI-MS/MSStructural ElucidationFragmentation of the phenethyl side chain and imidazole ring.

The EI-MS spectrum of 1-phenyl-imidazole shows a prominent molecular ion peak, with fragmentation primarily involving the loss of HCN and C₂H₂ from the imidazole ring. nist.gov The spectrum of 2-phenylethanol (B73330) is characterized by a strong peak corresponding to the benzylic cleavage product [C₇H₇]⁺ (m/z 91) and the loss of a CH₂OH radical. ymdb.ca

Based on these related compounds, the EI-MS spectrum of this compound would be expected to exhibit a molecular ion peak and fragment ions resulting from:

Cleavage of the C-C bond between the ethyl group and the phenyl group (benzylic cleavage), leading to a [C₇H₇]⁺ ion.

Cleavage of the bond between the imidazole ring and the phenethyl group.

Fragmentation of the imidazole ring itself, potentially through the loss of small molecules like HCN.

Compound Key EI-MS Fragments (m/z)
1-phenyl-imidazoleMolecular Ion, [M-HCN]⁺, [M-C₂H₂]⁺
2-phenylethanol[C₇H₇]⁺ (benzylic), [M-CH₂OH]⁺
Predicted for this compound Molecular Ion, [C₇H₇]⁺, fragments from imidazole ring cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the primary chromophores are the imidazole ring and the phenyl group. Imidazole itself exhibits a characteristic absorption peak around 209 nm. mdpi.com The presence of substituents on the imidazole ring can cause a shift in this absorption. For example, 4-methyl-imidazole shows a red shift to 217 nm. mdpi.com The phenyl group typically displays absorption bands related to π-π* transitions. Studies on 1-phenylimidazole (B1212854) show absorption features in the vacuum ultraviolet (VUV) region, with a prominent broad peak between 6.0 and 7.5 eV. tandfonline.com

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorptions characteristic of both the substituted imidazole and phenyl moieties.

Chromophore Expected Absorption Region Type of Transition
Imidazole Ring~210-220 nmπ → π
Phenyl GroupBelow 280 nmπ → π

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound has not been reported in publicly available databases, the general procedure for such a determination would involve growing a single crystal of the compound suitable for X-ray diffraction analysis. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to solve the crystal structure.

Studies on other substituted imidazoles, such as 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, have successfully elucidated their crystal structures. nih.gov For this related compound, the analysis revealed a planar central imidazole ring and a specific conformation of the substituent groups. nih.gov A similar analysis for this compound would provide invaluable data on its solid-state conformation, including the planarity of the imidazole ring and the orientation of the methyl and phenethyl substituents.

Structural Parameter Information Obtained from X-ray Crystallography
Bond LengthsPrecise distances between bonded atoms.
Bond AnglesAngles between adjacent bonds.
Torsion AnglesDihedral angles describing the conformation of the molecule.
Crystal PackingArrangement of molecules in the unit cell.

Molecular Mechanism of Action of 2 Methyl 5 Phenethyl Imidazol 1 Ol

Identification of Key Molecular Target: Tyrosinase

Based on the structural characteristics of 2-Methyl-5-phenethyl-imidazol-1-ol, particularly the imidazole (B134444) core, it is hypothesized that its primary molecular target is tyrosinase. Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610). The imidazole moiety is known to chelate copper ions within the active site of tyrosinase, thereby inhibiting its catalytic activity. This interaction is a common mechanism for many imidazole and benzimidazole-based tyrosinase inhibitors. nih.govmdpi.com

Elucidation of the Molecular Basis of Tyrosinase Inhibition

The inhibitory action of imidazole derivatives on tyrosinase is generally attributed to their ability to bind to the copper ions in the enzyme's active site. This binding can occur in several ways, leading to different types of inhibition, such as competitive, non-competitive, or mixed-type inhibition. The specific nature of this interaction for this compound would require detailed kinetic and molecular modeling studies. These studies would help to determine how the compound interacts with the enzyme and its substrate, L-DOPA, to impede the production of dopaquinone, a precursor to melanin. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Tyrosinase Modulation

The inhibitory potency of imidazole derivatives against tyrosinase is significantly influenced by the nature and position of substituents on the imidazole ring.

Role of the Phenethyl Moiety in Binding Specificity and Affinity

The phenethyl group at the 5-position is expected to play a significant role in the binding of the compound to a hydrophobic pocket within the active site of tyrosinase. The size and hydrophobicity of this group can enhance the binding affinity through van der Waals interactions with hydrophobic amino acid residues. The presence of a phenyl ring can also lead to π-π stacking interactions with aromatic residues like histidine, which are present in the active site of tyrosinase. nih.gov

Importance of the N1-Hydroxyl Group for Molecular Recognition

The N1-hydroxyl group is a key feature of this compound. This hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues in the enzyme's active site. Such hydrogen bonds can significantly contribute to the stability of the enzyme-inhibitor complex and enhance inhibitory potency. Studies on other tyrosinase inhibitors have consistently highlighted the importance of hydroxyl groups for potent inhibition. nih.gov

Conformational Requirements for Optimal Interaction with Tyrosinase

The three-dimensional conformation of this compound is crucial for its optimal interaction with the tyrosinase active site. The flexibility of the phenethyl side chain allows the molecule to adopt a conformation that fits snugly into the binding pocket. Molecular docking and conformational analysis studies would be necessary to determine the most stable and active conformation of the molecule when bound to the enzyme. These studies can provide insights into the specific spatial arrangement of the methyl, phenethyl, and hydroxyl groups that leads to the most effective inhibition. researchgate.net

Comparative Analysis of the Molecular Mechanism with Other Known Tyrosinase Inhibitors

The inhibitory action against tyrosinase can be broadly categorized into several mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition. This classification is determined by how the inhibitor interacts with the enzyme and its substrate. A comparative look at established inhibitors offers insights into the diverse strategies for modulating tyrosinase activity.

Kojic Acid: A naturally occurring fungal metabolite, kojic acid is one of the most well-known tyrosinase inhibitors. frontiersin.orgnih.gov Its primary mechanism of action is competitive inhibition . nih.gov Kojic acid's structure allows it to chelate the copper ions within the active site of the tyrosinase enzyme. frontiersin.org This chelation prevents the natural substrate, L-tyrosine, from binding, thereby blocking the initial steps of melanin synthesis. nih.gov Spectroscopic studies have revealed that kojic acid can induce conformational changes in the enzyme, further contributing to its inhibitory effect. nih.gov The binding is a spontaneous process driven mainly by hydrogen bonds and van der Waals forces. nih.gov

Arbutin (B1665170): A glycosylated hydroquinone (B1673460) found in the bearberry plant, arbutin also acts as a competitive inhibitor of tyrosinase. mdpi.comnih.gov It is structurally similar to L-tyrosine and competes for the same binding site on the enzyme. nih.govnih.gov However, unlike some other inhibitors, arbutin's inhibitory action does not typically involve the suppression of tyrosinase gene expression or synthesis. mdpi.com Its effect is primarily at the enzymatic activity level. mdpi.com It is considered to be a reversible inhibitor. mdpi.com

Imidazole Derivatives as a Class: Research into various imidazole-based compounds has revealed their potential as tyrosinase inhibitors. For instance, certain 2-mercaptomethylbenzo[d]imidazole derivatives have been shown to be potent inhibitors, with some exhibiting stronger activity than kojic acid. Their mechanism often involves the chelation of copper ions in the tyrosinase active site, a common feature for many tyrosinase inhibitors. Kinetic studies on some of these derivatives have identified them as competitive or mixed-type inhibitors. Molecular docking simulations further support the direct binding of these imidazole scaffolds to the active site of the enzyme.

Given that this compound belongs to the imidazole class, it is plausible to hypothesize that its mechanism of action, should it possess tyrosinase inhibitory activity, would involve interaction with the copper-containing active site of the enzyme. The presence of the imidazole ring, a known metal-chelating moiety, supports this hypothesis. The phenethyl group would likely influence the compound's hydrophobicity and its fit within the binding pocket of the enzyme. However, without empirical data from kinetic studies and molecular docking simulations specific to this compound, its precise mode of inhibition remains a matter of scientific inquiry.

CompoundPrimary Mechanism of ActionKey Molecular Interactions
Kojic AcidCompetitive InhibitionChelates copper ions in the active site, induces conformational changes. frontiersin.orgnih.gov
ArbutinCompetitive InhibitionCompetes with L-tyrosine for the active site. mdpi.comnih.gov
HydroquinoneCompetitive Inhibition / Alternate SubstrateCompetes with L-tyrosine; acts as a substrate leading to reactive quinones. nih.gov
Imidazole Derivatives (General)Competitive or Mixed-Type InhibitionChelation of copper ions in the active site.

Future Directions and Emerging Research Avenues for 2 Methyl 5 Phenethyl Imidazol 1 Ol

Exploration of Novel Synthetic Pathways

The development of efficient and regiocontrolled synthesis methods is fundamental to advancing the study of any novel compound. rsc.org For 2-Methyl-5-phenethyl-imidazol-1-ol, future research will likely concentrate on optimizing existing methods and discovering new, more sustainable synthetic routes.

Current synthetic strategies for substituted imidazoles often involve multi-component reactions, which allow for the construction of the imidazole (B134444) core in a single step from simple precursors. researchgate.netresearchgate.net A common approach is the Radziszewski reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net Future work could focus on adapting these methods to improve the yield and purity of this compound.

Key areas for exploration include:

Catalyst Development: Investigating novel catalysts, such as metal nanoparticles or organocatalysts, could lead to milder reaction conditions, higher efficiency, and improved sustainability. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of imidazole derivatives. researchgate.net

Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, leading to more consistent product quality and scalability.

A recent review highlights that the development of new methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications. rsc.org

Advanced Computational Modeling and Simulation

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding experimental work and accelerating the discovery process. bohrium.com For this compound, computational studies can offer valuable insights into its electronic structure, reactivity, and potential biological activity. mdpi.comresearchgate.net

Future computational research could involve:

Density Functional Theory (DFT) Calculations: DFT methods can be used to optimize the molecular geometry, calculate vibrational frequencies, and predict electronic properties such as the HOMO-LUMO energy gap. bohrium.comresearchgate.net This information is crucial for understanding the molecule's stability and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with other molecules, such as proteins or solvents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of related derivatives are synthesized, QSAR studies can be employed to build predictive models that correlate specific structural features with biological activity. nih.govnih.gov

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is a critical step in early-stage drug discovery. mdpi.com

Development of Innovative Derivatization Strategies

The synthesis of a library of derivatives based on the core structure of this compound is a key strategy for exploring its therapeutic potential and establishing structure-activity relationships (SAR). researchgate.netnih.gov By systematically modifying the substituents on the imidazole ring, researchers can fine-tune the compound's properties to enhance its efficacy and selectivity for a particular biological target. researchgate.net

Future derivatization efforts could focus on:

Modifications at the N-1 Position: The hydroxyl group at the N-1 position is a prime site for modification. It could be alkylated, acylated, or used as a handle to attach other functional groups, potentially influencing the compound's solubility and pharmacokinetic profile.

Substitution on the Phenethyl Group: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the phenyl ring of the phenethyl moiety could significantly impact the molecule's electronic properties and its interactions with biological targets.

Alterations to the Methyl Group: While less common, modifications to the methyl group at the C-2 position could also be explored to probe the steric and electronic requirements for activity.

The insights gained from these derivatization studies would be invaluable for the rational design of more potent and selective analogs. researchgate.net

Interdisciplinary Research with Materials Science

The versatile nature of the imidazole ring makes it a valuable building block in materials science. numberanalytics.comresearchgate.net Imidazole-based compounds are being investigated for a range of applications, from sustainable polymers to advanced functional materials. rsc.orgnumberanalytics.com

While the primary focus for a novel compound like this compound might initially be on its biological activity, future research could uncover non-biological applications. Potential areas for interdisciplinary research with materials science include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal ions to form extended structures. These materials have potential applications in gas storage, catalysis, and sensing.

Ionic Liquids: N-functionalized imidazoles are common precursors for imidazolium-based ionic liquids, which are valued for their unique properties as solvents and electrolytes. lifechemicals.com

Functional Dyes and Optical Materials: Imidazole derivatives have been explored for use in dye-sensitized solar cells and as nonlinear optical materials, owing to their favorable electronic and photophysical properties. rsc.orgnih.gov

The exploration of these avenues would depend on the specific properties of this compound and its derivatives, which are yet to be fully characterized.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methyl-5-phenethyl-imidazol-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted phenethylamines and imidazole precursors. Key parameters include:

  • Catalysts : Acidic (e.g., HCl) or basic conditions for cyclization, as seen in analogous imidazole syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/ethanol facilitate crystallization .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-oxidation of thiol groups in related compounds .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity (>95% by HPLC) .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement). Planarity of the imidazole ring and dihedral angles with substituents are key metrics .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., phenethyl group integration at δ 7.2–7.4 ppm for aromatic protons) .
  • IR : Thiol (-SH) or hydroxyl (-OH) stretches (~2500–3200 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 245.12) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus or E. coli) with imidazole derivatives showing IC50_{50} < 50 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction, with comparisons to controls like 5-fluorouracil .
  • Enzyme Inhibition : Fluorometric assays for kinase or protease inhibition, leveraging the imidazole ring’s metal-coordination capacity .

Advanced Research Questions

Q. How do substituent modifications on the imidazole ring affect the compound’s bioactivity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Phenethyl Group : Hydrophobic interactions with protein binding pockets enhance anticancer activity (e.g., 2.5-fold potency increase vs. methyl analogs) .
  • Methyl vs. Ethyl Substitutions : Steric effects at position 2 influence metabolic stability (e.g., ethyl groups reduce CYP450-mediated oxidation by 40%) .
  • Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinities to targets like EGFR (ΔG ≈ -8.2 kcal/mol) .

Q. What strategies resolve contradictions in reported biological data, such as divergent IC50_{50} values across studies?

  • Methodological Answer :

  • Experimental Reprodubility :
  • Standardize cell lines (ATCC authentication) and assay conditions (e.g., 48-h incubation for MTT) .
  • Control for redox activity: Imidazole-thiol tautomers may interfere with thiol-sensitive assays (e.g., add DTT to stabilize -SH groups) .
  • Meta-Analysis : Compare datasets using tools like PRISMA, focusing on studies with LC/MS-verified compound purity .

Q. How can enantioselective synthesis of chiral derivatives be achieved, and what applications exist in catalysis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use L-phenylalaninol-derived catalysts to induce enantiomeric excess (e.g., 85% ee in asymmetric aldol reactions) .
  • Coordination Chemistry : Imidazole-nitrogen lone pairs chelate transition metals (e.g., Cu(II) complexes for oxidation catalysis) .
  • Characterization : Circular dichroism (CD) and X-ray crystallography confirm absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.